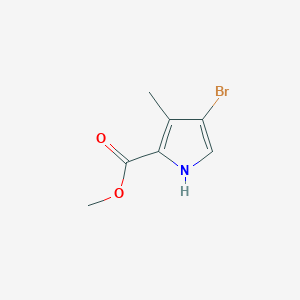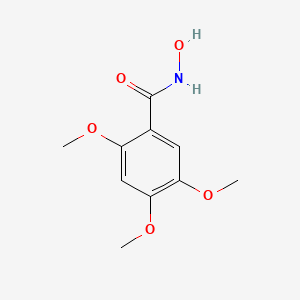
2-(Méthyl(pipéridin-4-yl)amino)éthanol
Vue d'ensemble
Description
2-[Methyl(piperidin-4-yl)amino]ethanol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Applications De Recherche Scientifique
2-[Methyl(piperidin-4-yl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives have been shown to exhibit antimicrobial activity, suggesting that they may interfere with bacterial growth and replication pathways .
Result of Action
Piperidine derivatives have been shown to exhibit antimicrobial activity, suggesting that they may inhibit the growth and replication of bacteria .
Analyse Biochimique
Biochemical Properties
2-[Methyl(piperidin-4-yl)amino]ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 2-[Methyl(piperidin-4-yl)amino]ethanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites. Additionally, it can impact cell signaling pathways, potentially altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 2-[Methyl(piperidin-4-yl)amino]ethanol exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the nature of the interaction . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Methyl(piperidin-4-yl)amino]ethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-[Methyl(piperidin-4-yl)amino]ethanol vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2-[Methyl(piperidin-4-yl)amino]ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels This compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites
Transport and Distribution
Within cells and tissues, 2-[Methyl(piperidin-4-yl)amino]ethanol is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution within tissues can also affect its overall activity and function, with certain tissues showing higher accumulation levels than others.
Subcellular Localization
The subcellular localization of 2-[Methyl(piperidin-4-yl)amino]ethanol is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(piperidin-4-yl)amino]ethanol typically involves the reaction of piperidine derivatives with methylating agents and subsequent functionalization. One common method is the reaction of piperidine with methylamine and ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ethanolamine derivative.
Industrial Production Methods
Industrial production of 2-[Methyl(piperidin-4-yl)amino]ethanol involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(piperidin-4-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
- (4-Methyl-4-piperidinyl)methanol hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Uniqueness
2-[Methyl(piperidin-4-yl)amino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYHWHUFAHROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864710-80-5 | |
| Record name | 2-[methyl(piperidin-4-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)



![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)



